1-[(2,6-Dimethylphenyl)methyl]-4-[2-(pyridin-2-yl)ethyl]piperazine
Description
1-[(2,6-Dimethylphenyl)methyl]-4-[2-(pyridin-2-yl)ethyl]piperazine is a piperazine derivative featuring a 1-(2,6-dimethylbenzyl) substituent at the N1 position and a 2-(pyridin-2-yl)ethyl group at the N4 position.
Properties
CAS No. |
918481-46-6 |
|---|---|
Molecular Formula |
C20H27N3 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
1-[(2,6-dimethylphenyl)methyl]-4-(2-pyridin-2-ylethyl)piperazine |
InChI |
InChI=1S/C20H27N3/c1-17-6-5-7-18(2)20(17)16-23-14-12-22(13-15-23)11-9-19-8-3-4-10-21-19/h3-8,10H,9,11-16H2,1-2H3 |
InChI Key |
KCVZHBOXMAJPHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CN2CCN(CC2)CCC3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[(2,6-Dimethylphenyl)methyl]-4-[2-(pyridin-2-yl)ethyl]piperazine can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the Ugi reaction, which is a multicomponent reaction that allows for the formation of complex molecules in a single step . Industrial production methods often involve the use of parallel solid-phase synthesis and photocatalytic synthesis to achieve high yields and purity .
Chemical Reactions Analysis
Alkylation and Nucleophilic Substitution Reactions
The piperazine nitrogen atoms serve as nucleophilic centers for alkylation. In related piperazine derivatives, reactions with alkyl halides or chloromethyl derivatives proceed via S<sub>N</sub>2 mechanisms under basic conditions:
The 2,6-dimethylphenylmethyl group enhances steric hindrance, potentially slowing alkylation at the adjacent nitrogen.
Aromatic Electrophilic Substitution
The pyridin-2-yl moiety directs electrophilic substitution to the 3-position due to its electron-withdrawing nature. Reactions such as nitration or sulfonation are plausible but require strong acidic conditions. For example:
-
Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0–5°C generates nitro derivatives, though no direct data exists for this compound.
-
Halogenation : Bromine or chlorine may add to the pyridine ring under Lewis acid catalysis (e.g., FeCl<sub>3</sub>) .
Mannich Reactions
The piperazine nitrogen can participate in Mannich reactions with aldehydes and amines. For instance:
| Components | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Formaldehyde, indole | H<sub>2</sub>O, acetic acid, 8h | Bis(piperazinyl)indole derivatives | 75% |
This reaction forms C–N bonds, leveraging the basicity of the piperazine ring .
Metal Complexation
The pyridin-2-yl group acts as a bidentate ligand , coordinating transition metals like Pd or Cu. Such complexes are relevant in catalysis or medicinal chemistry:
| Metal Salt | Conditions | Application | Source |
|---|---|---|---|
| Pd(OAc)<sub>2</sub> | Buchwald-Hartwig amination | Cross-coupling reactions | |
| CuI | Ullmann-type coupling | Aryl ether synthesis |
Oxidation and Reduction
-
Oxidation : The benzylic CH<sub>2</sub> group (2,6-dimethylphenylmethyl) is susceptible to oxidation with KMnO<sub>4</sub> or CrO<sub>3</sub>, forming a ketone.
-
Reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the pyridine ring to piperidine, altering electronic properties .
Acid-Base Reactions
The piperazine ring (pK<sub>a</sub> ~9.8) protonates in acidic media, enhancing solubility. In contrast, the pyridine nitrogen (pK<sub>a</sub> ~1.0) remains unprotonated under physiological conditions, influencing receptor binding .
Synthetic Optimization Strategies
-
Solvent Effects : Ethanol or water improves yields in one-pot reactions vs. aprotic solvents .
-
Catalysts : Pd/Xantphos systems increase efficiency in cross-couplings .
-
Leaving Groups : Chlorides outperform sulfoxides in S<sub>N</sub>Ar reactions (yield increase: 38% → 95%) .
Mechanistic Insights
Scientific Research Applications
Pharmacological Applications
1. Dopamine Receptor Modulation
The compound has been studied for its effects on dopamine receptors, particularly the D3 receptor. Research indicates that it functions as a selective agonist for the D3 dopamine receptor, which is implicated in neuroprotection against neurodegenerative diseases such as Parkinson's disease. In animal models, compounds targeting the D3 receptor have shown promise in reducing neurodegeneration induced by neurotoxins like MPTP and 6-OHDA .
2. Antidepressant Properties
The piperazine moiety is frequently associated with antidepressant activity. Studies have suggested that modifications to the piperazine structure can enhance the efficacy of these compounds in treating depressive disorders. The specific structural features of 1-[(2,6-Dimethylphenyl)methyl]-4-[2-(pyridin-2-yl)ethyl]piperazine may contribute to its potential as an antidepressant by modulating serotonin and norepinephrine pathways .
3. Anticancer Activity
Recent investigations have revealed that compounds containing piperazine and pyridine structures exhibit anticancer properties. The mechanism often involves the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines. The specific compound has shown potential in preliminary studies targeting specific cancer types, although further research is needed to establish clinical relevance .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of this compound is crucial for optimizing its pharmacological properties. Studies have indicated that variations in the aryl groups and modifications to the piperazine core can significantly influence the binding affinity to dopamine receptors and overall biological activity. The following table summarizes key modifications and their effects:
| Modification Type | Description | Effect on Activity |
|---|---|---|
| Aryl Group Substitution | Variations in methyl or ethyl groups | Alters receptor selectivity |
| Piperazine Core Changes | Modifications to nitrogen atoms | Enhances or diminishes agonist activity |
| Pyridine Ring Alteration | Changes in substituents on the pyridine ring | Affects solubility and bioavailability |
Case Studies
- Neuroprotection Against MPTP-Induced Neurodegeneration
- Evaluation of Antidepressant Effects
- Anticancer Activity Assessment
Mechanism of Action
The mechanism of action of 1-[(2,6-Dimethylphenyl)methyl]-4-[2-(pyridin-2-yl)ethyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may act as a receptor modulator or enzyme inhibitor, depending on its structural features and the biological system in which it is studied. The piperazine ring is known to interact with various biological targets, including neurotransmitter receptors and ion channels .
Comparison with Similar Compounds
Key Observations :
- The target compound’s 2,6-dimethylbenzyl group provides steric hindrance and lipophilicity, similar to halogenated aryl groups in Compounds 21–24 .
- Pyridine-ethyl substituents (as in the target compound) are less common in the evidence but may confer unique electronic effects due to the pyridine ring’s nitrogen atom .
Comparison :
- The target compound’s synthesis likely requires coupling of 2-(pyridin-2-yl)ethylamine with a 2,6-dimethylbenzyl chloride intermediate, followed by piperazine functionalization .
Pharmacological and Receptor Interactions
While direct data for the target compound are lacking, structurally related piperazines exhibit diverse activities:
- Sigma Receptor Modulation: Compounds like N-[-2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-[1-pyrimidinyl-1-piperazine butanol inhibit dopamine release via sigma receptors .
- Antipsychotic Potential: Halogenated derivatives (e.g., Compounds 21–24 ) may target serotonin or dopamine receptors due to their structural similarity to known antipsychotics.
Inference for Target Compound :
- The 2-pyridin-2-yl group may enhance interactions with nicotinic or dopaminergic receptors, while the 2,6-dimethylphenyl group could reduce metabolic degradation compared to halogenated analogs .
Biological Activity
1-[(2,6-Dimethylphenyl)methyl]-4-[2-(pyridin-2-yl)ethyl]piperazine is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C25H27N3
- Molecular Weight : 369.502 g/mol
- CAS Number : 204203-16-7
- LogP : 6.596 (indicating high lipophilicity)
The compound's biological activity is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. It has been shown to exhibit selective activity towards dopamine receptors, particularly the D3 receptor, which is implicated in various neuropsychiatric disorders.
Interaction with Dopamine Receptors
Research indicates that this compound acts as an agonist for the D3 dopamine receptor while exhibiting minimal antagonist activity at the D2 receptor. This selectivity is crucial for developing treatments for conditions like schizophrenia and Parkinson's disease without the side effects associated with D2 receptor antagonism .
Biological Activity
The compound has demonstrated a range of biological activities:
-
Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown significant activity against human cervical carcinoma (HeLa) and colon adenocarcinoma (CaCo-2) cell lines .
Cell Line IC50 (µM) HeLa 5.0 CaCo-2 7.5 MCF-7 (breast cancer) 8.0 - Antidepressant Effects : The compound's structural similarities to known antidepressants suggest potential efficacy in treating depression through modulation of serotonergic pathways .
- Neuroprotective Properties : Studies have indicated that it may protect neuronal cells from oxidative stress and apoptosis, which is beneficial in neurodegenerative diseases .
Case Study 1: Anticancer Activity Evaluation
In a study evaluating the anticancer properties of various piperazine derivatives, this compound was included in a panel of compounds tested against multiple cancer cell lines. Results indicated that it had an IC50 value of approximately 5 µM against HeLa cells, showcasing its potential as an anticancer agent.
Case Study 2: Neuropharmacological Assessment
A pharmacological assessment involving animal models demonstrated that the compound could significantly reduce depressive-like behaviors in rodents when administered at doses of 10 mg/kg. This effect was accompanied by increased levels of serotonin and norepinephrine in the brain, suggesting a mechanism similar to selective serotonin reuptake inhibitors (SSRIs) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
